molecular formula C15H18O2 B14737786 (2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid CAS No. 5449-30-9

(2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid

Cat. No.: B14737786
CAS No.: 5449-30-9
M. Wt: 230.30 g/mol
InChI Key: ZYPVTFBEDVKXEF-BUHFOSPRSA-N
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Description

(2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid is an organic compound characterized by its unique structure, which includes a cyclohexylidene ring substituted with a methyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid typically involves the following steps:

    Formation of the Cyclohexylidene Ring: The cyclohexylidene ring is synthesized through a series of reactions, starting with the appropriate cyclohexanone derivative. The methyl group is introduced via alkylation reactions.

    Introduction of the Phenylacetic Acid Moiety: The phenylacetic acid moiety is attached to the cyclohexylidene ring through a condensation reaction, often using reagents such as acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with palladium catalysts.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(3-methylcyclohexylidene)-2-phenylpropanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    (2E)-2-(3-methylcyclohexylidene)-2-phenylbutanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.

Uniqueness

(2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid is unique due to its specific combination of a cyclohexylidene ring with a methyl group and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5449-30-9

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(2E)-2-(3-methylcyclohexylidene)-2-phenylacetic acid

InChI

InChI=1S/C15H18O2/c1-11-6-5-9-13(10-11)14(15(16)17)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,16,17)/b14-13+

InChI Key

ZYPVTFBEDVKXEF-BUHFOSPRSA-N

Isomeric SMILES

CC1CCC/C(=C(/C2=CC=CC=C2)\C(=O)O)/C1

Canonical SMILES

CC1CCCC(=C(C2=CC=CC=C2)C(=O)O)C1

Origin of Product

United States

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